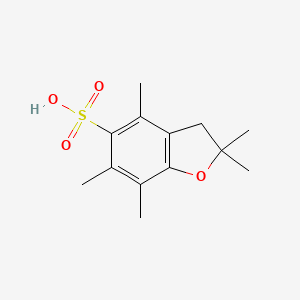

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

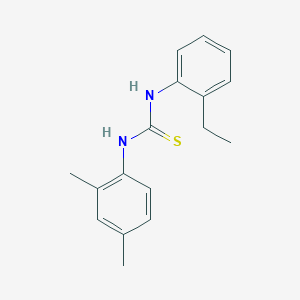

L'acide 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonique est un composé organique de formule moléculaire C13H18O4S. Ce composé est connu pour ses caractéristiques structurales uniques, qui incluent un cycle benzofurane substitué par plusieurs groupes méthyles et un groupe acide sulfonique. Il est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques distinctives.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonique implique généralement la sulfonation du 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofurane. La réaction est réalisée en utilisant de l'acide chlorosulfonique ou du trioxyde de soufre en présence d'un solvant approprié tel que le dichlorométhane. Les conditions réactionnelles exigent souvent des températures contrôlées pour assurer la formation sélective du groupe acide sulfonique .

Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes et améliorer le rendement. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le groupe acide sulfonique en un groupe sulfonamide.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont employés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés de sulfonamide.

Substitution : Divers dérivés de benzofurane substitués.

Applications De Recherche Scientifique

L'acide 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonique a une large gamme d'applications en recherche scientifique :

Biologie : Employé dans l'étude de l'inhibition enzymatique et de la modification des protéines.

Médecine : Investigué pour son utilisation potentielle dans le développement de médicaments, en particulier dans le ciblage d'enzymes et de récepteurs spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe acide sulfonique peut former des liaisons ioniques fortes avec des sites chargés positivement sur les protéines, conduisant à l'inhibition ou à la modification de leur activité. La structure du cycle benzofurane permet des interactions de liaison spécifiques avec diverses molécules biologiques, influençant leur fonction et leur activité .

Composés similaires :

- 2,2,4,6,7-Pentaméthyl-2,3-dihydrobenzofuran-5-sulfonamide

- Chlorure de 2,2,4,6,7-pentaméthyldihydrobenzofuran-5-sulfonyle

Comparaison :

- 2,2,4,6,7-Pentaméthyl-2,3-dihydrobenzofuran-5-sulfonamide : Ce composé possède un groupe sulfonamide au lieu d'un groupe acide sulfonique, ce qui affecte sa réactivité et sa solubilité.

- Chlorure de 2,2,4,6,7-pentaméthyldihydrobenzofuran-5-sulfonyle : Ce composé contient un groupe chlorure de sulfonyle, ce qui en fait un réactif utile pour l'introduction de groupes sulfonyle en synthèse organique .

L'unicité de l'acide 2,2,4,6,7-pentaméthyl-2,3-dihydrobenzofuran-5-sulfonique réside dans ses caractéristiques structurales spécifiques et la présence du groupe acide sulfonique, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues.

Mécanisme D'action

The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The benzofuran ring structure allows for specific binding interactions with various biological molecules, influencing their function and activity .

Comparaison Avec Des Composés Similaires

- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride

Comparison:

- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonic acid group, which affects its reactivity and solubility.

- 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: This compound contains a sulfonyl chloride group, making it a useful reagent for introducing sulfonyl groups in organic synthesis .

The uniqueness of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid lies in its specific structural features and the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.

Propriétés

IUPAC Name |

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXPWYXYLJCSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)

![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)

![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)

![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)

![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)

methanone](/img/structure/B12500115.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)

![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500131.png)